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Compound of Interest

Compound Name: 4-Carbamoylnicotinic acid

CAS No.: 24202-75-3

Cat. No.: B372496

Get Quote

Executive Summary
4-Carbamoylnicotinic acid (4-CNA) represents a privileged "minimal pharmacophore" in

fragment-based drug discovery (FBDD). Structurally, it possesses a pyridine core substituted

with adjacent carboxylic acid (C3) and carboxamide (C4) groups. This specific geometry allows

it to function as:

A Bidentate Metal Chelator: Mimicking the transition state in metalloenzymes (e.g., urease,

metalloproteases).

An NAD+ Isostere: Mimicking the nicotinamide ribose moiety in ADP-ribosyltransferases

(e.g., PARP) and dehydrogenases.

A Synthetic Intermediate: Serving as a precursor for 4-aminonicotinic acid derivatives via

Hofmann rearrangement.

This guide provides the protocols for synthesizing 4-CNA, solubilizing it for biological assays,

and screening it against target enzymes.
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Chemical Identity & Properties
Property Specification

IUPAC Name 4-Carbamoylpyridine-3-carboxylic acid

CAS Number 24202-75-3

Molecular Formula C₇H₆N₂O₃

Molecular Weight 166.13 g/mol

Solubility
DMSO (>50 mM), 0.1M NaOH (Soluble), Water

(Poor at pH 7)

pKa (Calculated) ~2.8 (COOH), ~3.5 (Pyridine N)

Key Motif Ortho-amido-carboxylic acid (Pincer Ligand)

Mechanism of Action: The "Pincer" Effect
The potency of 4-CNA derivatives stems from their ability to lock into active sites via a dual-

anchor mechanism.

Metalloenzyme Inhibition (Chelation)
In enzymes like Urease or Matrix Metalloproteinases (MMPs), the catalytic zinc or nickel ion is

susceptible to chelation. 4-CNA acts as a bidentate ligand:

Anchor 1: The carboxylate oxygen coordinates the metal ion.

Anchor 2: The amide oxygen (or nitrogen) provides a second coordination point, displacing

the catalytic water molecule.

NAD+ Binding Pocket Competition
In enzymes like PARP-1, the nicotinamide pocket contains critical residues (e.g., Gly863,

Ser904) that form hydrogen bonds with the inhibitor. The amide group of 4-CNA mimics the

amide of nicotinamide, while the carboxylate can interact with adjacent polar residues or water

networks, effectively blocking NAD+ entry.
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Figure 1: Dual mechanism of action for 4-Carbamoylnicotinic acid scaffolds.

Experimental Protocols
Protocol A: Synthesis of 4-Carbamoylnicotinic Acid
Rationale: Commercial availability can be sporadic. This protocol generates high-purity material

from the anhydride.

Materials:

Pyridine-3,4-dicarboxylic anhydride (Cinchomeronic anhydride)

Ammonium hydroxide (28-30%)

Hydrochloric acid (2M)

Ethanol (Ice cold)

Step-by-Step Procedure:

Dissolution: Suspend 5.0 g (33.5 mmol) of Pyridine-3,4-dicarboxylic anhydride in 20 mL of

anhydrous ethyl acetate (or dioxane).

Ammonolysis: Cool the suspension to 0°C on ice. Slowly add 10 mL of concentrated

ammonium hydroxide dropwise. The anhydride will open to form the ammonium salt of the

amide-acid.

Note: The reaction is exothermic. Maintain temperature <10°C to prevent hydrolysis to the

di-acid.
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Precipitation: Stir for 1 hour at room temperature. Evaporate the solvent under reduced

pressure to obtain a solid residue.

Acidification: Dissolve the residue in a minimum amount of cold water (approx. 15 mL).

Acidify carefully with 2M HCl to pH 3.0–3.5.

Critical: Do not drop below pH 2.5, or the pyridine nitrogen will protonate, increasing

solubility and preventing crystallization.

Isolation: A white precipitate of 4-carbamoylnicotinic acid will form. Filter the solid and

wash with 10 mL of ice-cold ethanol.

Drying: Dry in a vacuum oven at 50°C for 4 hours.

Yield Expectation: 70–80%.

Validation: Check melting point (decomposes >200°C) and IR (distinct amide bands at

1680 cm⁻¹ and acid C=O at 1710 cm⁻¹).

Protocol B: Solubilization for Biological Assays
Challenge: The compound is zwitterionic and poorly soluble in neutral aqueous buffers.

Stock Preparation: Prepare a 100 mM stock solution in 100% DMSO. Vortex for 30 seconds.

Working Solution: Dilute the stock into the assay buffer.

For Metalloassays: Ensure the buffer does NOT contain competing chelators (e.g., avoid

EDTA/EGTA). Use HEPES or Tris-HCl.

For NAD+ Assays: Phosphate buffer is acceptable.

pH Adjustment: If precipitation occurs upon dilution, adjust the stock to pH 7.5 using 0.1 M

NaOH before adding to the buffer. The carboxylate form is more soluble.

Protocol C: Enzymatic Inhibition Assay (General Screen)
Target: Urease (Jack Bean) – A model metalloenzyme screen.
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Reagents:

Urease (Type III, from Jack bean)

Substrate: Urea (50 mM)

Indicator: Phenol Red (0.01%)

Buffer: 20 mM Phosphate Buffer, pH 6.8

Workflow:

Plate Setup: In a 96-well clear plate, dispense 10 µL of 4-CNA (various concentrations: 0.1

µM – 100 µM). Include DMSO controls.

Enzyme Addition: Add 40 µL of Urease solution (5 U/mL). Incubate for 10 minutes at 25°C.

Why? Pre-incubation allows the inhibitor to displace the water molecule at the active site

(Time-dependent inhibition is common with chelators).

Reaction Start: Add 50 µL of Urea/Phenol Red mixture.

Measurement: Monitor Absorbance at 560 nm (color change from yellow to pink as ammonia

is produced) every 30 seconds for 15 minutes.

Analysis: Calculate the slope (velocity) of the linear portion. Plot % Inhibition vs.

Log[Inhibitor] to determine IC50.

Data Analysis & Interpretation
When analyzing inhibition data for 4-CNA derivatives, look for these specific profiles:
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Observation Interpretation Action

Steep Hill Slope (>1.5)
Possible aggregation or non-

specific metal stripping.

Add 0.01% Triton X-100 to

assay buffer.

Time-Dependent IC50
Slow-binding inhibition

(common for chelators).

Report Ki final rather than

IC50; extend pre-incubation.

Loss of Potency at High pH

Deprotonation of the amide

might reduce H-bond donor

capability.

Test at physiological pH (7.2–

7.4).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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